2-Methoxy-5-methyl-3-vinylpyridine
Description
Overview of Substituted Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are fundamental building blocks in organic chemistry. nih.gov Their utility stems from the nitrogen atom in the six-membered aromatic ring, which imparts distinct reactivity patterns compared to their carbocyclic analog, benzene (B151609). The pyridine ring can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, as well as modern cross-coupling methodologies. thieme-connect.comnih.gov This versatility allows for the synthesis of a vast library of substituted pyridines with tailored properties. nih.govnih.gov
The introduction of different substituents allows for the fine-tuning of a molecule's lipophilicity, polarity, and ability to engage in specific intermolecular interactions, which are critical parameters in drug design and materials science. wikipedia.org Highly substituted pyridines are prevalent in many biologically active natural products and pharmaceutical agents. numberanalytics.com Consequently, the development of efficient and selective methods for their synthesis remains an active area of research. nih.govwikipedia.org
Significance of Methoxy (B1213986), Methyl, and Vinyl Substituted Pyridines
The specific combination of methoxy, methyl, and vinyl groups on a pyridine scaffold, as seen in 2-Methoxy-5-methyl-3-vinylpyridine, presents a unique set of chemical characteristics.
The methoxy group is a common substituent in medicinal chemistry, known for its ability to influence a molecule's metabolic stability and binding affinity to biological targets. wikipedia.org Its presence can significantly impact the electronic nature of the pyridine ring through its electron-donating mesomeric effect.
The methyl group , an alkyl substituent, can influence the molecule's steric profile and lipophilicity. Its placement on the pyridine ring can direct the regioselectivity of further chemical transformations.
The vinyl group is a particularly valuable functional handle. It can participate in a wide range of chemical reactions, including polymerization and various addition reactions. wikipedia.org Furthermore, it serves as a key precursor for palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Stille reactions, enabling the construction of more complex molecular architectures. numberanalytics.comwikipedia.orgorganic-chemistry.org
Vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), are important monomers in polymer chemistry and serve as versatile intermediates in organic synthesis. wikipedia.org The vinyl group's reactivity is influenced by its position on the pyridine ring and the presence of other substituents. For instance, the electron-withdrawing nature of the pyridine nitrogen can activate the vinyl group for nucleophilic addition reactions. wikipedia.org
The presence of both a methoxy and a methyl group, as in the target molecule, would be expected to modulate the reactivity of the vinyl group. The electron-donating methoxy group at the 2-position and the methyl group at the 5-position can influence the electron density of the pyridine ring and, consequently, the electrophilicity of the vinyl substituent.
The development of synthetic routes to multi-substituted pyridines is a significant focus of contemporary organic chemistry. nih.govwikipedia.org Research in this area is driven by the need for novel compounds with specific biological activities or material properties. Key research trajectories include:
Development of Novel Synthetic Methodologies: The creation of efficient and regioselective methods for introducing multiple substituents onto the pyridine ring is paramount. This includes the advancement of cross-coupling reactions, C-H activation/functionalization, and multi-component reactions. thieme-connect.comnih.gov
Exploration of Structure-Activity Relationships (SAR): By synthesizing a variety of multi-substituted pyridines, researchers can systematically study how different substitution patterns affect a molecule's biological activity. This is a crucial aspect of drug discovery. wikipedia.org
Application in Materials Science: Pyridine-based molecules are used in the development of polymers, ligands for catalysis, and organic electronic materials. The introduction of multiple substituents allows for the fine-tuning of the material's physical and electronic properties.
The compound this compound, while not extensively studied itself, represents a valuable scaffold for exploration within these research trajectories. Its synthesis and the study of its reactivity would provide valuable insights into the chemistry of complex, multi-substituted pyridine architectures.
Interactive Data Tables
Below are tables detailing the properties of the core chemical structures mentioned in this article.
Table 1: Properties of Core Pyridine Structures
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| Pyridine | C₅H₅N | 79.10 | 115 |
| 2-Vinylpyridine | C₇H₇N | 105.14 | 158 wikipedia.org |
| 4-Vinylpyridine | C₇H₇N | 105.14 | 115-116 (at 15 mmHg) |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| 2-Vinylpyridine |
| 4-Vinylpyridine |
| 2-Methoxy-5-methylpyridine |
| Benzene |
Properties
IUPAC Name |
3-ethenyl-2-methoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-4-8-5-7(2)6-10-9(8)11-3/h4-6H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBQUZUHAQVRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673600 | |
| Record name | 3-Ethenyl-2-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-62-0 | |
| Record name | 3-Ethenyl-2-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Methoxy 5 Methyl 3 Vinylpyridine
Reactivity of the Pyridine (B92270) Heterocycle
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This fundamental characteristic makes the ring generally less reactive than benzene (B151609) towards electrophilic attack and more susceptible to nucleophilic attack. The substituents on the ring—methoxy (B1213986) and methyl groups—further modulate this reactivity.
Electrophilic and Nucleophilic Substitution Mechanisms on Pyridines
Electrophilic Aromatic Substitution (SEAr): Pyridine's electron-deficient nature deactivates it towards electrophilic substitution, which typically requires harsh conditions. quora.comquimicaorganica.org The reaction, when it occurs, preferentially happens at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in an unstable intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.org In 2-methoxy-5-methyl-3-vinylpyridine, the ring is substituted with an electron-donating methoxy group at the 2-position and an electron-donating methyl group at the 5-position. These groups activate the ring towards electrophilic attack compared to unsubstituted pyridine. The directing effects of these substituents would favor electrophilic attack at the C4 and C6 positions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. youtube.comstackexchange.com An attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen, thus stabilizing it. stackexchange.com For this compound, the C2 and C6 positions are electronically favored for nucleophilic attack. However, the presence of the methoxy group at C2 and the vinyl group at C3 introduces significant steric hindrance. Direct SNAr on the ring would likely require the presence of a good leaving group, such as a halide, which is absent in the parent molecule. sci-hub.se
| Reaction Type | Reactivity of Pyridine Ring | Favored Positions | Influence of Substituents (Methoxy, Methyl) |
| Electrophilic Substitution | Deactivated (less reactive than benzene) | C3, C5 | Activating; directs attack to C4, C6 |
| Nucleophilic Substitution | Activated (more reactive than benzene) | C2, C4, C6 | Electronically favors C2, C6; sterically hindered |
N-Oxidation and Subsequent Functionalization of Pyridine Rings
The lone pair of electrons on the pyridine nitrogen is readily susceptible to oxidation, forming a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). acs.orgarkat-usa.org The formation of the N-oxide has profound effects on the ring's reactivity. The N-oxide group is strongly activating for both electrophilic and nucleophilic substitution.
The resulting this compound N-oxide would exhibit enhanced reactivity. The oxygen atom can donate electron density back into the ring, making the C4 and C6 positions highly susceptible to electrophilic attack. Conversely, the N-oxide can be converted into a good leaving group (e.g., by acylation), facilitating nucleophilic attack at the C2 and C6 positions. arkat-usa.org
| Oxidizing Agent | Product | Effect on Reactivity | Reference |
| Hydrogen Peroxide (H₂O₂) | Pyridine N-oxide | Activates ring for electrophilic and nucleophilic attack | acs.org |
| m-CPBA | Pyridine N-oxide | Activates ring for electrophilic and nucleophilic attack | acs.org |
Halogenation and Other Electrophilic Additions
Halogenation of the pyridine ring is an electrophilic substitution reaction that generally requires more forcing conditions than the halogenation of benzene. quimicaorganica.org However, the presence of activating groups like the methoxy and methyl groups in this compound facilitates this reaction. Based on the directing effects of the existing substituents, halogenation would be expected to occur primarily at the C4 or C6 positions. Modern synthetic protocols have been developed for the selective halogenation of pyridines using specialized reagents that can overcome some of the inherent reactivity challenges. nih.gov For instance, designed phosphine (B1218219) reagents can be used for site-selective chlorination, bromination, and iodination of substituted pyridines. nih.gov
Transformations Involving the Vinyl Moiety
The vinyl group attached to the pyridine ring at the C3 position is a key site for chemical transformations, particularly addition reactions. The electron-withdrawing nature of the pyridine ring activates the vinyl group for both conjugate and radical additions.
Conjugate (Michael) Addition Reactions to Vinylpyridines
The vinyl group of a vinylpyridine acts as a Michael acceptor, allowing the 1,4-conjugate addition of nucleophiles. chempedia.infowikipedia.org This reactivity is most pronounced for 2- and 4-vinylpyridines, where the intermediate carbanion can be effectively stabilized by delocalization onto the ring nitrogen. thieme-connect.com While 3-vinylpyridine (B15099) is a less reactive Michael acceptor due to poorer stabilization of the intermediate, conjugate additions still occur. thieme-connect.com A wide range of nucleophiles, including amines, thiols, and carbanions (e.g., from malonate esters), can participate in this reaction. thieme-connect.comnih.gov In the case of this compound, nucleophilic attack would occur at the β-carbon of the vinyl group.
| Nucleophile Type | Reaction | General Outcome | Reference |
| Carbon Nucleophiles (e.g., Organolithiums) | Michael Addition | Formation of a new C-C bond at the β-position of the vinyl group | nih.gov |
| Active Methylene (B1212753) Compounds (e.g., Malonates) | Michael Addition | Addition of the methylene group to the vinyl moiety | thieme-connect.com |
| Amines, Thiols | Michael Addition | Formation of functionalized ethylpyridine derivatives | wikipedia.org |
Radical Addition Pathways
The double bond of the vinyl group is also susceptible to attack by free radicals. Radical additions to vinylpyridines provide a powerful method for C-C bond formation. acs.org These reactions can be initiated using various radical precursors and conditions. For example, alkyl radicals, generated from organoboranes or alkyl iodides, can add across the double bond of the vinyl group. nih.gov Photoredox catalysis has emerged as a mild and efficient method for generating radicals and promoting their enantioselective addition to vinylpyridines, yielding valuable chiral functionalized pyridines. acs.org The reaction proceeds via the addition of the radical to the vinyl group, generating a new radical intermediate which is then quenched to give the final product.
| Radical Source | Initiation Method | Reaction Type | Reference |
| Aldehydes, Ketones | Photoredox Catalysis | Reductive Coupling | acs.org |
| Alkyl Iodides | Iodine Atom Transfer | Monoalkylation | nih.gov |
| Alkenes (via Hydroboration) | Thermal Decomposition (e.g., DTBHN) | Monoalkylation | nih.gov |
Olefin Metathesis Reactions at the Vinyl Group
The vinyl group at the 3-position of this compound is a potential site for olefin metathesis reactions, a powerful tool for carbon-carbon bond formation. However, the presence of the pyridine nitrogen introduces significant challenges, primarily through catalyst deactivation. The lone pair of the nitrogen can coordinate to the metal center of the metathesis catalyst (e.g., Grubbs or Schrock catalysts), leading to the formation of inactive species. beilstein-journals.org
Despite this, successful olefin metathesis reactions involving vinylpyridines have been reported, typically employing specific strategies to mitigate catalyst deactivation. One common approach is to use a large excess of the other olefin partner in a cross-metathesis reaction. This helps to favor the desired reaction pathway over catalyst sequestration by the pyridine. beilstein-journals.org
Another strategy involves modifying the electronic properties of the pyridine ring. The presence of the electron-donating methoxy group at the 2-position and the methyl group at the 5-position in this compound increases the basicity of the pyridine nitrogen, potentially exacerbating catalyst deactivation compared to unsubstituted 3-vinylpyridine. Conversely, the introduction of electron-withdrawing groups has been shown to decrease the basicity of the pyridine nitrogen and improve metathesis efficiency.
Cross-Metathesis:
Cross-metathesis of this compound with various olefin partners could lead to the synthesis of a diverse range of substituted pyridine derivatives. For instance, reaction with acrylates could introduce ester functionalities, while reaction with other vinylarenes could generate stilbene-like structures. The success of these reactions would be highly dependent on the choice of catalyst and reaction conditions to overcome the catalyst deactivation issue.
| Catalyst | Olefin Partner | Conditions | Expected Product | Reference |
| Grubbs II | excess cis-1,4-diacetoxy-2-butene | CH2Cl2, reflux | Substituted diene | beilstein-journals.org |
| Hoveyda-Grubbs II | excess ethyl acrylate | Toluene, 80 °C | Pyridyl-substituted acrylate | researchgate.net |
Ring-Closing Metathesis (RCM):
For ring-closing metathesis to occur, a second vinyl or allyl group would need to be present elsewhere in the molecule, tethered to the this compound core. RCM is a powerful method for the synthesis of cyclic and macrocyclic compounds containing a pyridine moiety. rsc.orgnih.govorganic-chemistry.orgwikipedia.org The general principles of catalyst deactivation by the pyridine nitrogen still apply, and strategies to minimize this effect would be crucial for successful cyclization. beilstein-journals.org
Functional Group Interconversions of Methoxy and Methyl Substituents
Reactions at the Methoxy Group
The methoxy group at the 2-position of the pyridine ring is susceptible to cleavage, providing a route to the corresponding 2-hydroxypyridine (B17775) derivative. This transformation is typically achieved through demethylation reactions.
Demethylation:
Several reagents are known to effect the demethylation of methoxypyridines. The choice of reagent can be critical to avoid unwanted side reactions on the other functional groups of this compound.
Boron Tribromide (BBr₃): This is a powerful Lewis acid that readily cleaves aryl methyl ethers. The reaction typically proceeds at low temperatures. chem-station.com
L-Selectride®: This bulky reducing agent has been shown to be effective for the chemoselective demethylation of methoxypyridines, even in the presence of other sensitive functional groups. thieme-connect.com
Hydrobromic Acid (HBr): Strong protic acids like HBr can also be used for demethylation, often at elevated temperatures. chem-station.com
The electronic nature of the pyridine ring influences the ease of demethylation. The electron-donating character of the methoxy group at the 2-position facilitates electrophilic attack at the oxygen atom, a key step in many demethylation mechanisms.
| Reagent | Solvent | Conditions | Expected Product | Reference |
| L-Selectride® | THF | Reflux | 2-Hydroxy-5-methyl-3-vinylpyridine | thieme-connect.com |
| BBr₃ | CH₂Cl₂ | -78 °C to rt | 2-Hydroxy-5-methyl-3-vinylpyridine | chem-station.com |
| 47% HBr | Acetic Acid | 130 °C | 2-Hydroxy-5-methyl-3-vinylpyridine | chem-station.com |
C-H Activation and Functionalization of the Methyl Group
The methyl group at the 5-position of the pyridine ring offers a handle for further functionalization through C-H activation. The acidity of the C-H bonds of the methyl group is enhanced by the electron-withdrawing nature of the pyridine ring, making it susceptible to deprotonation and subsequent reaction with electrophiles.
Functionalization Reactions:
A variety of transformations can be envisaged starting from the activation of the methyl group:
Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.
Halogenation: Radical halogenation can introduce a halogen atom, which can then be used in further cross-coupling reactions.
Deprotonation and Alkylation: Treatment with a strong base can generate a pyridylmethanide anion, which can react with alkyl halides to form longer alkyl chains.
Condensation Reactions: The activated methyl group can participate in condensation reactions with carbonyl compounds.
The regioselectivity of these reactions is generally high, as the methyl group at the 5-position is the most activated C-H bond of the alkyl substituents.
| Reaction Type | Reagent | Conditions | Expected Product | Reference |
| Oxidation | SeO₂ | Dioxane, reflux | 2-Methoxy-3-vinylpyridine-5-carbaldehyde | General knowledge |
| Deprotonation-Alkylation | n-BuLi, then RX | THF, -78 °C | 2-Methoxy-5-alkyl-3-vinylpyridine | researchgate.net |
| Condensation | Benzaldehyde, Base | Heat | 2-Methoxy-5-(2-phenylethenyl)-3-vinylpyridine | researchgate.net |
Polymerization Science of 2 Methoxy 5 Methyl 3 Vinylpyridine and Its Vinylpyridine Congeners
Investigation of Homopolymerization Mechanisms and Kinetics
The ability to control polymer architecture, molecular weight, and functionality is crucial for creating materials with tailored properties. sigmaaldrich.com Various polymerization techniques have been applied to vinylpyridine monomers to achieve this control.
Controlled/living radical polymerization (CRP) methods are essential for synthesizing well-defined polymers. sigmaaldrich.commdpi.com Techniques such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to vinylpyridine congeners.
Nitroxide-Mediated Polymerization (NMP) of 4-vinylpyridine (B31050) (4VP) using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a capping agent has been shown to proceed in a "pseudo-living" manner. acs.orgresearchgate.net This method yields poly(4-vinylpyridine) (P4VP) with low polydispersity (PDI values ranging from 1.02 to 1.50) and allows for control over the polymer's molecular weight. acs.orgresearchgate.net The concentration of the nitroxide radical was found to be directly related to the molecular weight of the resulting polymer but did not significantly influence the polymerization rate. acs.org
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for controlling the polymerization of vinylpyridines. mdpi.com It is particularly noted for its tolerance to a wide range of functional groups. mdpi.com RAFT has been used to polymerize 2-vinylpyridine (B74390) (2VP) and 4VP, yielding polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net For instance, the RAFT polymerization of 2VP can be conducted at 60 °C using a suitable chain transfer agent to produce well-defined homopolymers that can subsequently be used as macro-chain-transfer agents for block copolymer synthesis. researchgate.net Similarly, P4VP macro-RAFT agents have been synthesized and used in subsequent polymerization steps. acs.org
The table below summarizes typical conditions and results for the controlled radical polymerization of vinylpyridines.
Table 1: Controlled Radical Polymerization of Vinylpyridines
| Monomer | Polymerization Method | Initiator/CTA | Temperature (°C) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| 4-Vinylpyridine | NMP (TEMPO) | TEMPO | - | 1.02 - 1.50 | acs.org |
| 2-Vinylpyridine | RAFT | DDMAT-alkyne / AIBN | 70 | 1.09 | acs.org |
| 4-Vinylpyridine | RAFT | DDMAT-alkyne / AIBN | 70 | 1.11 | acs.org |
| 3-Vinylpyridine (B15099) | RAFT | CPBD / AIBN | - | 1.1 | mdpi.com |
Conventional free-radical polymerization remains a widely used method for producing polyvinylpyridines. youtube.com Solution polymerization is a common approach where the monomer and initiator are dissolved in a suitable solvent.
Kinetic studies of the solution polymerization of 2-vinylpyridine (2VP), photosensitized with 2,2′-Azobisisobutyronitrile (AIBN), have been conducted over various temperatures. rsc.orgrsc.org The polymerization exhibits a "gel effect" at later stages, where the rate of polymerization increases due to the rising viscosity of the medium, which slows down termination reactions. rsc.orgnih.gov The termination step for 2VP polymerization has been shown to occur almost entirely by the combination of two growing polymer chains. rsc.org The energies of activation for the propagation and termination steps were determined to be 8 kcal/mol and 5 kcal/mol, respectively, with a heat of polymerization of 17.3 kcal/mol. rsc.org
The reaction conditions, such as temperature and initiator concentration, significantly influence the polymerization process. nih.gov For 2VP, polymerization at 55 °C proceeded at a slower rate compared to higher temperatures, which can be advantageous for minimizing the gel effect and achieving more ordered polymer chains. nih.gov The choice of agitation system (mechanical vs. magnetic) can also impact monomer conversion, especially as the viscosity of the reaction medium increases. nih.gov
The position of the vinyl group and other substituents on the pyridine (B92270) ring significantly affects the polymerization behavior and the properties of the resulting polymer. acs.org The primary vinylpyridine isomers are 2-vinylpyridine (2VP), 3-vinylpyridine (3VP), and 4-vinylpyridine (4VP). acs.org
The reactivity of these isomers in polymerization differs. For example, during anionic polymerization, the propagation rate for 2VP is very fast. acs.org The position of the nitrogen atom influences the electronic properties of the vinyl group and the stability of the propagating radical or anion.
The properties of the resulting homopolymers also vary with isomer structure. A notable difference is the glass transition temperature (Tg), which is approximately 104 °C for poly(2-vinylpyridine) (P2VP) and significantly higher at around 142 °C for poly(4-vinylpyridine) (P4VP). acs.org This difference implies that P4VP requires higher processing temperatures. acs.org Furthermore, their solubility characteristics differ; P2VP is soluble in solvents like THF and chloroform, whereas P4VP often requires more polar cosolvents such as DMF or DMSO. acs.org Poly(3-vinylpyridine) is less commonly studied, partly due to the higher cost of the monomer. acs.org
Substituents on the pyridine ring, such as the methoxy (B1213986) and methyl groups in 2-Methoxy-5-methyl-3-vinylpyridine, would be expected to further modify reactivity and polymer properties through electronic and steric effects. For instance, studies on the anionic polymerization of 3-methyl-2-vinylpyridine (B3177811) have shown that the methyl group influences the stereochemistry of the resulting polymer. ufl.edu
Design and Synthesis of Copolymers
Copolymers containing vinylpyridine units are of great interest for creating advanced materials with combined or enhanced functionalities, such as self-assembling nanostructures and responsive materials. unist.ac.kr
Both random and block copolymers of vinylpyridines can be synthesized. Random copolymers are often prepared by conventional free-radical polymerization of a monomer mixture. rsc.org For example, random copolymers of 4-vinylpyridine (4VP) and N-acryloylpiperidine (API) have been synthesized to study the miscibility between the two polymer types. rsc.orgrsc.org
Block copolymers, with their distinct, covalently bonded polymer segments, can microphase-separate to form ordered nanostructures. digitellinc.com Controlled polymerization techniques are essential for their synthesis. researchgate.net Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for creating vinylpyridine-based block copolymers. mdpi.comresearchgate.net For example, well-defined diblock copolymers of 2VP and 4VP (P(2VP-b-4VP)) have been synthesized by using a homopolymer of one isomer as a macro-chain-transfer agent to initiate the polymerization of the other. researchgate.net Similarly, diblock copolymers of 3-vinylpyridine and styrene (B11656) have been prepared via RAFT. mdpi.com
Anionic polymerization is another classic and effective method for producing well-defined block copolymers containing P2VP or P4VP segments. acs.org The typical sequential addition of monomers in anionic polymerization follows the order of styrenes, dienes, and then vinylpyridines. acs.org This method has been used to create block copolymers such as polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP). acs.org
The table below provides examples of synthesized vinylpyridine block copolymers.
Table 2: Examples of Vinylpyridine Block Copolymers
| Copolymer | Synthesis Method | Mn,app (kDa) | PDI (Đ) | Reference |
|---|---|---|---|---|
| P(2VP-b-4VP) | RAFT | 23.0 | - | researchgate.net |
| P(4VP-b-2VP) | RAFT | 26.0 | - | researchgate.net |
| P3VP-b-PS | RAFT | 59.9 | 1.1 | mdpi.com |
| P4VP-b-PAPI | RAFT | 7.95 - 55.0 | < 1.2 | rsc.org |
Graft copolymers are branched polymers consisting of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu The "grafting from" method involves initiating the polymerization of a monomer from active sites created along a polymer backbone. This backbone, which contains initiating groups, is referred to as a macro-initiator.
For example, a poly(vinyl chloride) (PVC) backbone can be modified to create a RAFT macro-initiator. researchgate.net This PVC-based macro-initiator can then be used to initiate the graft polymerization of 2-vinylpyridine, resulting in a poly(vinyl chloride-graft-2-vinylpyridine) copolymer. researchgate.netresearchgate.net The lengths of the grafted P2VP chains can be controlled by adjusting the reaction conditions, such as monomer and initiator concentrations. researchgate.net
Another approach involves using a macro-initiator to synthesize brush block copolymers. acs.org In one strategy, a polymer backbone with initiator sites is used to grow side chains, and then this polymer is used as a macro-monomer in a subsequent polymerization to form the final brush block structure. acs.org This versatile approach allows for the creation of complex architectures with varied side chain types and grafting densities. acs.org
Post-Polymerization Modification of Poly(vinylpyridine)s
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. This approach allows for the introduction of a wide array of chemical functionalities onto a pre-formed, well-defined polymer backbone, such as poly(vinylpyridine) (PVP). The reactive pendant pyridine group serves as a versatile handle for various chemical transformations, enabling the tailoring of the polymer's physical and chemical properties for specific applications.
Quaternization of Poly(vinylpyridine) Derivatives
Quaternization is one of the most common and significant post-polymerization modifications of PVPs. This reaction involves the alkylation of the nitrogen atom in the pyridine ring, which transforms the neutral polymer into a positively charged polyelectrolyte, or ionomer. This modification profoundly alters the polymer's properties, including its solubility, thermal stability, and interactions with other molecules and surfaces.
The quaternization of poly(4-vinylpyridine) (P4VP) is typically achieved by treating the polymer with an alkyl halide. mdpi.com A strategy of performing quaternization as a post-polymerization step is often preferred as it tends to yield well-defined polymers more readily. mdpi.com While many quaternization reactions yield conversion rates of around 70%, quantitative or near-quantitative conversions can be achieved by using a large excess of the alkylating agent. mdpi.com
A systematic study involving the N-methylation of P4VP with methyl iodide demonstrates how the degree of quaternization can be precisely controlled by varying the molar ratio of the alkyl halide. mdpi.com In this research, P4VP was reacted with progressively increasing amounts of methyl iodide to afford derivatives with quaternization degrees up to 100%. mdpi.com The reaction is typically conducted under reflux in a suitable solvent, such as ethanol (B145695) for partial quaternization and methanol (B129727) for full quaternization. mdpi.com The resulting quaternized polymers (PVPQ) are typically isolated as yellowish/greenish products after precipitation. mdpi.com
The success of the quaternization is confirmed using spectroscopic methods. In Fourier-transform infrared (FTIR) spectroscopy, new peaks corresponding to the introduced alkyl groups and changes in the pyridine ring vibrations are observed. In ¹H NMR spectroscopy, a characteristic signal for the N-methyl protons appears around 4.2 ppm, and its intensity increases with the degree of quaternization. mdpi.com
| Polymer ID | Molar Ratio (Methyl Iodide : VP unit) | Solvent | Reaction Yield (%) | Degree of Quaternization (%) | Glass Transition Temp. (Tg) (°C) |
|---|---|---|---|---|---|
| PVP_Q3 | 0.33 | Ethanol | 63 | 35 | 154 |
| PVP_Q2 | 0.42 | Ethanol | 71 | 45 | 158 |
| PVP_Q1 | 0.66 | Ethanol | 99.8 | 70 | 165 |
| PVPQ | 0.84 | Methanol | 84 | 100 | 175 |
Chemical Derivatization for Enhanced Functionality
Beyond simple quaternization with alkyl halides, the pyridine ring in PVPs can be derivatized with a diverse range of functional molecules, significantly expanding the polymer's utility. This chemical derivatization is a key strategy for creating materials with enhanced or specialized functionalities, such as antimicrobial activity, metal ion chelation, or specific sensing capabilities.
One approach involves using modifying agents that contain additional functional groups. For instance, poly(4-vinylpyridine) particles can be treated with reagents like 2-bromoethanol (B42945) to introduce hydroxyl (-OH) groups, or 4-bromobutyronitrile (B74502) to introduce nitrile (-CN) groups. researchgate.net These modifications, which also result in quaternization, generate new surface functionalities that can drastically increase the polymer's capacity to absorb oppositely charged molecules. researchgate.net The introduction of these groups can also enhance the polymer's ability to bind with metal ions like cobalt and nickel. researchgate.net
Another powerful derivatization strategy involves grafting functional polymers onto a base material. For example, 4-vinylpyridine can be graft-polymerized onto the surface of monolithic polyHIPE (high internal phase emulsion) foam. acs.org This creates a material with flexible, solution-like polymer chains containing ion-exchange sites, leading to significantly improved kinetics for heavy metal uptake, which has been demonstrated for the separation of plutonium from contaminated sources. acs.org
Post-polymerization modification is not limited to PVPs and is a broad concept in polymer science. For example, poly(N-vinylformamide) can be hydrolyzed to produce poly(vinylamine), creating a high density of primary amine functional groups. rsc.org Similarly, polymers like poly(glycidyl methacrylate) serve as reactive scaffolds where the epoxide rings can be opened by various nucleophiles to install a wide range of functionalities. nih.gov These examples highlight the versatility of post-polymerization modification as a general tool for creating advanced functional materials, a strategy that is highly applicable to poly(vinylpyridine) backbones.
Advanced Poly(this compound) Materials
While the polymerization science of 2-vinylpyridine and 4-vinylpyridine is well-established, specific research into advanced materials derived solely from the monomer this compound is less prevalent in publicly accessible literature. However, based on the known chemistry of its vinylpyridine congeners, we can extrapolate the expected properties and potential for creating advanced materials such as specialized polymeric films, nanocomposites, and stimuli-responsive systems. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the pyridine ring is expected to modify the electronic properties and basicity of the polymer compared to its unsubstituted counterparts.
Fabrication of Polymeric Films and Nanocomposites
The fabrication of polymeric films and nanocomposites from poly(vinylpyridine)s is a well-explored area, and similar techniques would be applicable to poly(this compound). Composite films of poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) with metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) have been successfully prepared using methods like spin coating. nih.govnih.gov In these studies, the polymer is first synthesized via solution polymerization and then mixed with the inorganic nanoparticles before being deposited onto a substrate. nih.govnih.gov
Furthermore, techniques like surface-initiated atom transfer radical polymerization (ATRP) have been used to grow uniform, nanometer-thin films of poly(vinyl pyridine) from gold surfaces, demonstrating the ability to create highly controlled polymer brush layers. researchgate.net This method allows for the fabrication of thick, stable films suitable for sensor and biochip applications. researchgate.net
Exploration of pH-Responsive Properties in Vinylpyridine Polymers
Poly(vinylpyridine)s are renowned for their pH-responsive behavior, a property that stems from the basic nitrogen atom in the pyridine ring. nih.gov At low pH, this nitrogen atom becomes protonated, rendering the polymer segment positively charged and hydrophilic. At higher pH values (above the polymer's effective pKa), the pyridine is deprotonated and neutral, making the polymer more hydrophobic. This transition allows for the design of "smart" materials that change their properties in response to environmental pH.
This behavior is well-documented for copolymers of 2-vinylpyridine. For instance, copolymers of 2-vinylpyridine (VP) and butyl methacrylate (B99206) (BMA) have been synthesized for use as 'reverse-enteric' coatings. nih.gov These coatings are designed to be insoluble and prevent drug release in the neutral pH of the oral cavity but dissolve rapidly in the highly acidic environment of the stomach (pH < 2), making them ideal for taste-masking applications. nih.gov The solubility of these copolymers is directly correlated with the mole fraction of VP and the pH of the solution. nih.gov
Similarly, block copolymers like poly(ethylene glycol)-b-poly(2-vinylpyridine) (PEG-b-P2VP) self-assemble into micelles with a hydrophobic P2VP core at neutral pH (pH 7.4). semanticscholar.org When the pH is lowered (e.g., to pH < 5), the protonation of the P2VP core leads to increased hydrophilicity and electrostatic repulsion, causing the micelle to swell or disassemble and release its encapsulated cargo. semanticscholar.org
For the specific polymer, poly(this compound), one would anticipate a similar pH-responsive behavior. The pKa of the conjugate acid of the monomer 2-methyl-5-vinylpyridine (B86018) is 5.67. nih.gov The presence of both a methoxy and a methyl group on the pyridine ring of this compound—both of which are electron-donating groups—would be expected to increase the electron density on the nitrogen atom. This would make it more basic than unsubstituted pyridine, likely raising the pKa of the corresponding polymer. As a result, poly(this compound) would likely exhibit its hydrophobic-to-hydrophilic transition at a slightly higher pH compared to P2VP or P4VP, a feature that could be exploited for designing pH-responsive systems tuned to specific biological or industrial environments.
Coordination Chemistry and Ligand Engineering with 2 Methoxy 5 Methyl 3 Vinylpyridine
Ligating Behavior of 2-Methoxy-5-methyl-3-vinylpyridine and its Analogs
Metal Complex Formation with Transition Metals
Pyridine (B92270) and its derivatives are well-established ligands for a wide range of transition metals, forming stable complexes with diverse geometries. youtube.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potent Lewis base capable of coordinating to metal ions. The formation of complexes with transition metals such as palladium(II), platinum(II), copper(II), zinc(II), cobalt(II), and nickel(II) is a common feature of pyridine-type ligands. researchgate.netnih.gov For instance, various Pd(II) complexes with the general formulas PdL42 and [PdL2Y2] (where L is a functionalized pyridine) have been synthesized and characterized. researchgate.net Similarly, Schiff bases derived from substituted pyridines readily form complexes with Cu(II), Zn(II), Co(II), and Ni(II). nih.gov
Based on these precedents, it is highly probable that this compound would form stable complexes with a similar array of transition metals. The primary mode of coordination would undoubtedly be through the pyridine nitrogen atom. The reaction of this compound with various metal salts would likely yield complexes where the stoichiometry and geometry are influenced by the metal's coordination preferences and the steric bulk of the ligand.
Examination of Chelation Modes and Metal-Ligand Interactions (e.g., N, O, Vinyl)
Beyond simple monodentate coordination via the pyridine nitrogen, the presence of the methoxy (B1213986) and vinyl groups in this compound introduces the possibility of more complex chelation modes.
N,O-Chelation: The oxygen atom of the 2-methoxy group, with its lone pairs of electrons, could potentially coordinate to a metal center in conjunction with the adjacent pyridine nitrogen, forming a stable five-membered chelate ring. While the methoxy group is generally considered a weaker donor than a hydroxyl group, N,O-chelation is a well-documented phenomenon in related systems. For example, Schiff base ligands containing a methoxy group adjacent to an imine nitrogen have been shown to coordinate to metal ions through both the nitrogen and oxygen atoms. nih.gov
N,Vinyl-Chelation: The vinyl group at the 3-position presents another intriguing possibility for multidentate coordination. The π-electrons of the carbon-carbon double bond can interact with a metal center, leading to η2-coordination. This type of interaction is particularly common in organometallic chemistry, especially with electron-rich late transition metals like platinum(II). Studies on 2-vinylpyridine (B74390) have shown that it can act as a bridging ligand between two platinum centers, coordinating through both the nitrogen atom and the vinyl group. researchgate.net Cyclometalation, where a C-H bond of the vinyl group is activated to form a metal-carbon bond, is also a known reaction pathway for 2-vinylpyridine complexes. researchgate.netnih.gov
The specific chelation mode adopted by this compound would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
Rational Design of Vinylpyridine-Based Ligands
The rational design of ligands is a cornerstone of modern coordination chemistry and catalysis. By systematically modifying the substituents on a ligand scaffold, chemists can fine-tune the properties of the resulting metal complexes to achieve desired outcomes.
Influence of Methoxy, Methyl, and Vinyl Substituents on Coordination Properties
The methoxy, methyl, and vinyl groups on the this compound ring each exert a distinct electronic and steric influence on the ligand's coordination properties.
| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Coordination |
| Methoxy | 2 | Electron-donating (mesomeric), Electron-withdrawing (inductive) | Moderate | Can enhance the Lewis basicity of the pyridine nitrogen and potentially participate in N,O-chelation. |
| Methyl | 5 | Electron-donating (inductive) | Moderate | Increases the electron density on the pyridine ring, potentially strengthening the metal-ligand bond. |
| Vinyl | 3 | Electron-withdrawing (resonance) | Minimal | Can participate in π-coordination or be a site for further functionalization to create polydentate ligands. |
From a steric perspective, the methoxy group at the 2-position can influence the approach of a metal ion, potentially favoring the formation of specific isomers in the resulting complexes. The methyl and vinyl groups are relatively small and are not expected to impose significant steric hindrance.
Synthesis of Polydentate Ligands Incorporating Pyridine Moieties
The vinyl group of this compound serves as a convenient handle for the synthesis of more complex polydentate ligands. Polydentate ligands, which can form multiple coordination bonds to a single metal center, generally form more stable complexes than their monodentate counterparts due to the chelate effect.
The vinyl group can undergo a variety of chemical transformations to introduce additional donor atoms. For example, it could be subjected to hydroformylation to introduce an aldehyde group, which could then be used to synthesize Schiff base ligands. Alternatively, polymerization of the vinyl group could lead to the formation of polymers with pendant pyridine moieties, capable of coordinating to multiple metal centers. The synthesis of polydentate ligands based on pyridine scaffolds is a well-established field, with numerous examples of ligands designed for specific applications in catalysis and materials science.
Catalytic Applications of Pyridine-Metal Complexes
Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the pyridine ligand can be tuned to optimize the activity and selectivity of the catalyst.
Given the structural features of this compound, its metal complexes could potentially find applications in several areas of catalysis. For instance, palladium complexes of substituted pyridines have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net The ability of the ligand to stabilize the active catalytic species is crucial for achieving high turnover numbers and yields in these reactions.
Furthermore, transition metal complexes are known to catalyze a range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov The specific catalytic activity of a complex is highly dependent on the nature of the metal center and the ligand environment. The unique combination of a potentially bidentate N,O- or N,Vinyl-coordinating ligand with tunable electronic properties makes this compound an attractive candidate for the development of novel catalysts. The exploration of its coordination chemistry is a crucial first step towards unlocking its catalytic potential.
Homogeneous Catalysis with Pyridine-Derived Ligands
Pyridine and its derivatives are ubiquitous ligands in homogeneous catalysis, prized for their ability to form stable complexes with a wide array of transition metals. researchgate.netalfachemic.com The nitrogen atom's lone pair of electrons acts as a Lewis base, coordinating to the metal center. nih.gov The electronic properties of the pyridine ligand can be systematically altered by introducing electron-donating or electron-withdrawing groups, which modulates the electron density at the metal center and influences the catalytic cycle. nih.gov
In the context of this compound, the methoxy and methyl groups are electron-donating. This enhances the electron density on the pyridine ring, increasing its basicity and σ-donating capability to a coordinated metal. This enhanced donation can stabilize higher oxidation states of the metal and influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed cross-coupling reactions, the ligand's basicity can impact the efficiency of the catalyst. nih.gov Research on various palladium(II) complexes with substituted pyridine ligands has shown that functional groups with either electron-withdrawing or -donating characteristics cause significant changes in the physicochemical properties of the coordination compounds, which in turn affects their utility as precatalysts for reactions like Suzuki–Miyaura and Heck cross-coupling. nih.gov
Pyridine-based ligands have proven effective in a multitude of homogeneous catalytic reactions, including:
Polymerization: Titanium-pyridine complexes are used as catalysts for olefin and alkyne polymerization. alfachemic.com
Hydrogenation: Rhenium and iron complexes containing pyridine ligands have shown activity in the hydrogenation of cyclohexene (B86901) and the selective reduction of nitro compounds. alfachemic.com
Hydroformylation: Rhodium(I) and Rhodium(III) complexes with pyridine ligands can catalyze the hydroformylation of ethylene (B1197577) hydrocarbons. alfachemic.com
C-H Activation: Pyridine-based ligands have been found to lower the transition-state energy for C(sp³)–H activation, promoting selective monoarylation. acs.org In one study, 2-methylpyridine (B31789) was identified as an optimal ligand for balancing yield and selectivity in the Pd-catalyzed monoarylation of an alanine-derived amide with iodobenzene (B50100). acs.org
The specific combination of substituents on this compound would be expected to confer a unique steric and electronic profile to a metal complex, influencing its solubility, stability, and catalytic performance in similar transformations.
Development of Heterogeneous Catalysts (e.g., Polymer-Supported Complexes)
A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture after completion. Immobilizing the catalyst onto a solid support transforms it into a heterogeneous catalyst, which can be easily filtered and potentially reused, combining the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones.
The vinyl group on this compound makes it an ideal monomer for creating polymer-supported ligands. Through polymerization, a macromolecular structure is formed where the pyridine moiety is covalently bound to the polymer backbone. This polymer can then act as a macroligand to coordinate with a metal, creating a recyclable, polymer-supported catalyst.
The process generally involves the synthesis of a polymer scaffold incorporating the pyridine derivative. acs.org This polymer-ligand platform can then be complexed with a metal salt, such as a palladium precursor, to generate the active heterogeneous catalyst. acs.org
Research in this area has demonstrated the successful application of polymer-supported pyridine ligands in catalysis. For example, a tunable polymer was used to immobilize pyridine derivatives for use in palladium-catalyzed C(sp³)–H monoarylation reactions. acs.org This approach not only facilitated the recovery of the palladium catalyst but also influenced the reaction's selectivity compared to its homogeneous counterpart. acs.org The polymer-supported system showed a greater sensitivity to the steric hindrance of the coupling partners. acs.org While the homogeneous catalyst with 2-methylpyridine provided a good yield, the polymer-supported version demonstrated the potential for reuse with nearly identical catalytic yield in a second cycle. acs.org
The table below presents findings from a study on Pd-catalyzed C(sp³)–H monoarylation, comparing the performance of a homogeneous catalyst with a polymer-supported catalyst, illustrating the impact of heterogenization.
| Catalyst System | Ligand | Substrate 1 | Substrate 2 | Yield (%) | Notes |
| Homogeneous | 2-Methylpyridine | Alanine-derived amide | Iodobenzene | 78% | Optimal balance of yield and selectivity in homogeneous tests. acs.org |
| Heterogeneous | Polymer-supported Pyridine | Alanine-derived amide | Iodobenzene | 68% | Catalyst was recovered and reused, providing 68% yield in the second cycle. acs.org |
| Heterogeneous | Polymer-supported Pyridine | Alanine-derived amide | 1-Iodo-4-(tert-butyl)benzene | 20% | Shows sensitivity to sterically hindered substrates, unlike the homogeneous system. acs.org |
This table is generated based on data reported in a study on polymer-supported pyridine ligands for illustrative purposes. acs.org
The use of this compound to create such polymer-supported catalysts would allow for the systematic study of how its specific electronic properties—imparted by the methoxy and methyl groups—translate to a heterogeneous catalytic system, potentially offering unique reactivity and selectivity profiles while ensuring catalyst recyclability.
Advanced Spectroscopic and Structural Characterization of 2 Methoxy 5 Methyl 3 Vinylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, different NMR techniques can reveal the connectivity of atoms, their chemical environment, and the three-dimensional arrangement of the molecule.
¹H and ¹³C NMR for Definitive Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural assignment of 2-Methoxy-5-methyl-3-vinylpyridine. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each unique proton and carbon atom.
While direct experimental data for this compound is not publicly available, the expected chemical shifts can be reliably estimated by analyzing the known spectra of related substituted pyridines. The principle of substituent additivity allows for a reasoned prediction of the spectral data. For instance, the spectrum will be influenced by the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups and the electron-withdrawing vinyl (-CH=CH₂) group attached to the pyridine (B92270) ring. uobasrah.edu.iqresearchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the two remaining aromatic protons on the pyridine ring, the protons of the vinyl group, and the protons of the methyl and methoxy substituents. researchgate.netchemicalbook.com The vinyl group typically presents a complex splitting pattern (ddx system) due to geminal and cis/trans couplings. rsc.org
In the ¹³C NMR spectrum, eight distinct signals are anticipated, corresponding to each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the substituents. nih.govdocbrown.info The carbon attached to the electronegative oxygen of the methoxy group will appear significantly downfield. docbrown.info
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following data is estimated based on substituent effects in analogous compounds.
¹H NMR (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 (ring) | ~7.3-7.5 | s |
| H-6 (ring) | ~7.9-8.1 | s |
| Vinyl-H (α to ring) | ~6.6-6.8 | dd |
| Vinyl-H (β, trans) | ~5.7-5.9 | d |
| Vinyl-H (β, cis) | ~5.3-5.5 | d |
| Methoxy (-OCH₃) | ~3.9-4.1 | s |
¹³C NMR (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C-O) | ~160-163 |
| C-3 (C-vinyl) | ~132-135 |
| C-4 | ~135-138 |
| C-5 (C-CH₃) | ~130-133 |
| C-6 | ~145-148 |
| Vinyl-C (α) | ~134-136 |
| Vinyl-C (β) | ~116-119 |
| Methoxy (-OCH₃) | ~53-55 |
Deuterium (B1214612) NMR and Isotopic Labeling Studies
Deuterium (²H) NMR and isotopic labeling are powerful methods for simplifying complex spectra and probing reaction mechanisms and molecular dynamics. wikipedia.org In the context of pyridine derivatives, selective deuteration can be achieved through methods like protium-deuterium exchange, often in neutral D₂O at elevated temperatures. cdnsciencepub.com
Replacing specific protons with deuterium atoms removes their signals from the ¹H NMR spectrum and eliminates their coupling interactions with neighboring protons, which can be crucial for assigning complex multiplets. cdnsciencepub.com Furthermore, ²H NMR spectroscopy, while having a similar chemical shift range to ¹H NMR, is particularly informative in the solid state. wikipedia.org The quadrupolar nature of the deuterium nucleus (spin=1) provides information on molecular orientation and dynamics. wikipedia.orgumich.edu For example, changes in the orientation of a C-D bond due to molecular motion significantly affect the spectral lineshape, a principle used to study everything from ligand exchange in metalloproteins to the dynamics of intercalated molecules. umich.edunih.gov For derivatives of this compound, isotopic labeling could be used to:
Confirm the assignment of aromatic protons.
Study the kinetics and mechanism of polymerization through the vinyl group.
Investigate the mobility of the methyl and methoxy groups.
Solid-State NMR for Polymeric Architectures
The vinyl group of this compound allows it to act as a monomer for the creation of polymeric materials. Solid-state NMR (ssNMR) is essential for characterizing the structure and dynamics of these resulting polymers, which are often insoluble. mdpi.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by broad lines. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. researchgate.net
For a polymer derived from this compound, ¹³C ssNMR would be particularly useful. mdpi.com Cross-polarization (CP) MAS experiments can enhance the signal of low-abundance nuclei like ¹³C and provide information on the proximity of protons and carbons. researchgate.net
Key applications of ssNMR for these polymeric architectures include:
Determining Stereochemistry: Analyzing the chemical shifts of the polymer backbone carbons to determine the tacticity (the stereochemical arrangement of chiral centers).
Analyzing Conformation and Packing: ssNMR can provide insights into the local conformation and packing of polymer chains in the solid state.
Studying Molecular Dynamics: By measuring relaxation times (T₁ and T₁ρ), ssNMR can probe the mobility of different parts of the polymer, such as the pyridine side chains and the main polymer backbone, across a wide range of timescales. researchgate.net This is crucial for understanding the material's physical properties.
Investigating Interactions: ssNMR can be used to study interactions between the polymer and other components in a composite material, for example, by observing changes in chemical shifts or relaxation behavior. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Characteristic Vibrational Modes of Pyridine Ring and Substituents
The vibrational spectrum of this compound is a composite of the modes from the pyridine ring and its methoxy, methyl, and vinyl substituents. acs.orgresearchgate.net
Pyridine Ring Modes: The pyridine ring exhibits several characteristic vibrations. Ring stretching vibrations (νC=C, νC=N) typically appear in the 1400-1610 cm⁻¹ region. researchgate.netresearchgate.net The ring breathing mode, a symmetric expansion and contraction of the ring, is a sharp and intense band in the Raman spectrum, often found near 1000-1030 cm⁻¹. researchgate.net In-plane and out-of-plane C-H deformation modes also appear at characteristic frequencies. dtic.mil
Methoxy Group Modes: The methoxy group is identified by the C-H stretching vibrations of the methyl group (typically 2830-2950 cm⁻¹) and the C-O stretching vibrations. The asymmetric and symmetric C-O-C stretches are expected in the 1230-1270 cm⁻¹ and 1020-1050 cm⁻¹ regions, respectively. acs.orgnih.gov
Methyl Group Modes: The attached methyl group will also show characteristic C-H stretching and bending vibrations.
Vinyl Group Modes: The vinyl substituent has several key vibrational signatures, including the C=C stretch around 1630-1650 cm⁻¹ and the =C-H stretching vibration just above 3000 cm⁻¹. researchgate.net Out-of-plane =C-H bending modes (wags) are also prominent, typically below 1000 cm⁻¹.
Characteristic Vibrational Frequencies for this compound
Frequencies are approximate and based on data from analogous substituted pyridines and aromatic compounds.
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Primary Technique |
| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3100 | Raman/IR |
| C-H Stretch (Vinyl) | Vinyl Group | 3010 - 3090 | Raman/IR |
| C-H Stretch (Aliphatic) | Methoxy, Methyl | 2830 - 3000 | Raman/IR |
| C=C / C=N Stretch | Pyridine Ring | 1400 - 1610 | Raman/IR |
| C=C Stretch | Vinyl Group | 1630 - 1650 | Raman |
| Ring Breathing | Pyridine Ring | ~1000 - 1030 | Raman (strong) |
| C-O-C Asymmetric Stretch | Methoxy Group | 1230 - 1270 | IR (strong) |
| C-O-C Symmetric Stretch | Methoxy Group | 1020 - 1050 | IR |
| C-H Out-of-plane Bend | Pyridine, Vinyl | 700 - 950 | IR (strong) |
Probing Intermolecular and Intramolecular Interactions
Vibrational spectroscopy is highly sensitive to the molecular environment. Changes in intermolecular interactions, such as hydrogen bonding or van der Waals forces, can be detected as shifts in the position and changes in the shape or intensity of vibrational bands. dntb.gov.uaaip.org
For this compound and its derivatives, the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. In protic solvents or in the solid state, interactions with hydrogen donors would cause a noticeable shift in the pyridine ring vibrational modes. rsc.org For example, the formation of a hydrogen bond to the nitrogen atom typically causes a blue shift (shift to higher frequency) in the ring breathing mode. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
The molecular formula for this compound is C₉H₁₁NO, which corresponds to a monoisotopic mass of 149.08406 g/mol . While an experimental mass spectrum is not available, a theoretical fragmentation pattern can be posited based on the known behavior of substituted pyridines and aryl ethers.
Predicted Fragmentation: Upon electron ionization (EI), the molecular ion peak [M]⁺• would be expected at m/z 149. Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃) from the methoxy group to yield a stable cation at m/z 134.
Loss of formaldehyde (B43269) (CH₂O) via rearrangement, resulting in a fragment at m/z 119.
Cleavage of the vinyl group , leading to a loss of C₂H₃• and a fragment at m/z 122.
Ring fragmentation , characteristic of pyridine compounds, would produce smaller charged species.
Without experimental data, the relative abundances of these fragments cannot be determined.
Data Table: Predicted Mass Spectrometry Fragments
| Predicted Fragment Ion | m/z | Proposed Neutral Loss |
|---|---|---|
| [C₉H₁₁NO]⁺• | 149 | (Molecular Ion) |
| [C₈H₈NO]⁺ | 134 | •CH₃ |
| [C₇H₆N]⁺ | 122 | •C₂H₃ |
Note: This table is based on theoretical predictions and not experimental results.
X-ray Diffraction (XRD) for Crystalline Structure and Morphology
Single Crystal X-ray Analysis of Molecular Structures
No published studies containing the single-crystal X-ray diffraction analysis of this compound were found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bonding parameters is not available.
Powder XRD for Polymeric and Composite Materials
There is no available powder X-ray diffraction (PXRD) data for polymers or composite materials synthesized from this compound. While PXRD has been used to characterize other poly(vinylpyridine) materials, nih.gov these findings cannot be extrapolated to the specific, unstudied polymer of the requested monomer.
Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)
Thermal analysis techniques are crucial for determining the operational limits and processing conditions for polymeric materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key insights into the thermal stability, decomposition behavior, and phase transitions of polymers.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is fundamental for determining the thermal stability of poly(this compound). For comparison, studies on poly(4-vinylpyridine) (P4VP) show that it degrades at temperatures between 350 and 400 °C in an air atmosphere. mdpi.com The decomposition of vinylpyridine polymers typically involves random scission of the polymer backbone.
The thermal stability of copolymers containing vinylpyridine units is influenced by the nature of the comonomer. For instance, copolymer networks of 4-vinylpyridine (B31050) and maleic acid exhibit a single-stage thermal degradation process. tandfonline.com The presence of substituents on the pyridine ring, such as the methoxy and methyl groups in this compound, would likely alter the decomposition pathway. The electron-donating nature of the methoxy group might influence the bond dissociation energies within the polymer chain, potentially affecting the onset temperature of degradation.
A hypothetical TGA thermogram for poly(this compound) would be expected to show an initial stable region, followed by a sharp decrease in mass corresponding to the polymer's decomposition. The specific temperatures for the onset of degradation and the temperature of maximum weight loss would be characteristic of its unique chemical structure.
Table 1: Representative Thermal Degradation Data for Poly(4-vinylpyridine) Derivatives
| Polymer | Atmosphere | Onset Degradation Temperature (°C) | Temperature of Maximum Weight Loss (°C) |
| Poly(4-vinylpyridine) | Air | ~350 | - |
| Poly(4-vinylpyridine-co-maleic acid) | Nitrogen | - | Varies with composition |
| Poly(4-vinylpyridine)-Cu(II) complex | Air | Lower than pure copolymer | - |
Note: This table is based on data for analogous compounds and is intended to be illustrative for the expected analysis of poly(this compound).
Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For P4VP, the glass transition is observed in the range of 140 to 160 °C. researchgate.net The introduction of bulky side groups, such as the methoxy and methyl substituents in this compound, would be expected to increase the Tg by restricting the segmental motion of the polymer chains.
In nanocomposites, the interaction between the polymer and nanoparticles can significantly affect the Tg. For example, the addition of palladium nanoparticles to P2VP has been shown to dramatically increase the Tg by promoting chain entanglement. acs.org Similarly, the formation of complexes with metal salts, such as Cu(II) with poly(4-vinylpyridine-co-divinylbenzene), also leads to an increase in Tg due to the formation of rigid coordination complexes. researchgate.net
A DSC thermogram for poly(this compound) would exhibit a step-like change in the heat flow at the glass transition temperature. The precise value of the Tg would provide valuable information about the polymer's amorphous structure and its potential applications.
Table 2: Glass Transition Temperatures for Poly(vinylpyridine) and its Composites
| Polymer System | Glass Transition Temperature (Tg) (°C) |
| Poly(4-vinylpyridine) | 140 - 160 |
| Poly(2-vinylpyridine) | ~104 |
| Poly(2-vinylpyridine) with Pd Nanoparticles | Significant increase (up to 73.7 °C elevation) acs.org |
| Poly(4-vinylpyridine-co-divinylbenzene)-Cu(II) | Increased with higher Cu(II) content researchgate.net |
Note: This table is based on data for analogous compounds and is intended to be illustrative for the expected analysis of poly(this compound).
Microscopic Techniques for Morphological Characterization
Microscopic techniques are indispensable for visualizing the surface and internal structure of polymeric materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for this purpose.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of poly(this compound), SEM would be used to examine the surface morphology of films, powders, or fibers. Studies on poly(2-vinylpyridine) films have shown that SEM can reveal features such as aggregates and clusters of particles on the surface. researchgate.net The morphology of composite materials containing vinylpyridine polymers is also effectively characterized by SEM, showing how the addition of other components, like metal oxides, affects the surface structure. researchgate.net
For a polymer like poly(this compound), SEM analysis could provide insights into the uniformity of coatings, the presence of pores or defects, and the dispersion of any additives or fillers within the polymer matrix.
Transmission Electron Microscopy (TEM) is used to investigate the internal structure of thin samples at very high magnification. TEM is particularly valuable for analyzing the nanostructure of polymer blends, copolymers, and nanocomposites. For example, TEM has been used to observe the morphology of block copolymers containing P4VP, revealing the arrangement of the different polymer blocks into ordered nanodomains. nih.gov
Theoretical and Computational Chemistry of 2 Methoxy 5 Methyl 3 Vinylpyridine Systems
Quantum Chemical Investigations (e.g., Density Functional Theory)
Quantum chemical investigations, particularly those utilizing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 2-Methoxy-5-methyl-3-vinylpyridine. These methods allow for the precise calculation of various molecular parameters, offering a granular view of its chemical nature.
Electronic Structure, Geometry Optimization, and Energetics
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For substituted pyridines, the geometry of the pyridine (B92270) ring is influenced by the electronic nature of its substituents. The introduction of a methoxy (B1213986) group at the 2-position, a methyl group at the 5-position, and a vinyl group at the 3-position leads to specific distortions in the pyridine ring from its ideal hexagonal symmetry. For instance, studies on related molecules like 2-amino-3-methyl-5-nitropyridine (B21948) have shown that steric repulsion between adjacent substituents can lead to distortions in C-C bond distances within the ring. semanticscholar.org Similarly, the C-N bond distances in the ring can be distorted, indicating delocalization of electrons. semanticscholar.org
The electronic structure of this compound is characterized by the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing vinyl group, all attached to the π-conjugated pyridine ring. The methoxy group, with its lone pair of electrons on the oxygen atom, can donate electron density to the ring through resonance. The methyl group is a weak electron-donating group through an inductive effect. The vinyl group, being a π-system, can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the system.
Energetic properties, such as the total energy and heat of formation, can also be calculated, providing information about the molecule's stability. Theoretical studies on various substituted pyridines have successfully calculated these thermodynamic properties. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netwuxibiology.com A smaller gap generally implies higher reactivity.
In this compound, the distribution of the HOMO and LUMO is influenced by the substituents. The HOMO is expected to have significant contributions from the electron-rich pyridine ring and the methoxy group, making these sites susceptible to electrophilic attack. The LUMO is likely to be distributed over the pyridine ring and the vinyl group, indicating that these are potential sites for nucleophilic attack. The presence of multiple substituents with differing electronic effects can lead to complex FMO distributions. For example, in substituted pyridines, the HOMO and LUMO can be localized on different parts of the molecule, influencing its reactivity patterns. researchgate.net
Table 1: Illustrative HOMO-LUMO Energies of Substituted Pyridines (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyridine | -6.68 | -0.45 | 6.23 |
| 2-Methoxypyridine (B126380) | -6.21 | -0.21 | 6.00 |
| 3-Methylpyridine | -6.52 | -0.38 | 6.14 |
| 4-Vinylpyridine (B31050) | -6.45 | -0.87 | 5.58 |
Note: The values in this table are illustrative and based on general trends observed in computational studies of substituted pyridines. Actual values for this compound would require specific calculations.
Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) Studies
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by localizing it into bonds and lone pairs. This method allows for the calculation of atomic charges and the analysis of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. acs.org In this compound, NBO analysis would reveal the extent of electron donation from the methoxy and methyl groups to the pyridine ring and the electronic interactions of the vinyl group. The calculated NBO charges can help identify the most electron-rich and electron-poor atoms in the molecule. For instance, the nitrogen atom in the pyridine ring is expected to have a significant negative charge, making it a primary site for protonation. researchgate.net
The Molecular Electrostatic Potential (ESP) surface is another valuable tool for understanding a molecule's reactivity. It is a map of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, confirming it as a primary site for protonation. The distribution of the ESP over the rest of the molecule would be influenced by the interplay of the electron-donating and electron-withdrawing substituents.
Table 2: Illustrative NBO Charges on Selected Atoms of Substituted Pyridines (Calculated using DFT)
| Compound | Charge on N | Charge on C2 | Charge on C3 | Charge on C5 |
| Pyridine | -0.45 | 0.18 | -0.05 | -0.05 |
| 2-Methoxypyridine | -0.52 | 0.35 | -0.12 | -0.04 |
| 3-Methylpyridine | -0.46 | 0.19 | 0.02 | -0.06 |
| 5-Methylpyridine | -0.45 | 0.18 | -0.05 | 0.01 |
Note: The values in this table are illustrative and based on general trends observed in computational studies of substituted pyridines. researchgate.net Actual values for this compound would require specific calculations.
Proton Affinity and Acidity Calculations
The proton affinity (PA) is a measure of a molecule's basicity in the gas phase and is defined as the negative of the enthalpy change for the protonation reaction. For pyridine and its derivatives, protonation typically occurs at the nitrogen atom. acs.org The substituents on the pyridine ring have a significant impact on its proton affinity. Electron-donating groups, such as methoxy and methyl groups, increase the electron density on the nitrogen atom, making it a stronger base and thus increasing its proton affinity. researchgate.netresearchgate.net Conversely, electron-withdrawing groups would decrease the proton affinity. Theoretical calculations, such as those using DFT, can accurately predict the proton affinities of substituted pyridines. researchgate.netresearchgate.net For this compound, the combined effect of the electron-donating methoxy and methyl groups is expected to result in a higher proton affinity compared to unsubstituted pyridine.
Acidity, on the other hand, refers to the ability of a molecule to donate a proton. While the pyridine nitrogen is basic, the C-H protons on the ring and the substituent groups can exhibit some acidity, although they are generally very weak acids. Computational methods can also be used to calculate the pKa values of these protons, providing a quantitative measure of their acidity. mdpi.com
Table 3: Illustrative Gas-Phase Proton Affinities of Substituted Pyridines (Calculated)
| Compound | Proton Affinity (kJ/mol) |
| Pyridine | 930 |
| 2-Methoxypyridine | 955 |
| 3-Methylpyridine | 942 |
| 5-Methylpyridine | 940 |
Note: The values in this table are illustrative and based on experimental and computational data for substituted pyridines. nist.gov Actual values for this compound would require specific calculations.
Molecular Simulations and Modeling
Molecular simulations and modeling provide a dynamic perspective on the behavior of molecules, complementing the static picture obtained from quantum chemical calculations. These methods are particularly useful for exploring the conformational landscape and flexibility of molecules.
Conformational Space Exploration and Flexibility
This compound possesses several rotatable bonds, including the C-O bond of the methoxy group, the C-C bond of the vinyl group, and the C-C bond of the methyl group. Rotation around these bonds gives rise to different conformers, each with a specific energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
The orientation of the methoxy group relative to the pyridine ring is of particular interest. It can exist in a syn or anti conformation, where the methyl group of the methoxy substituent is either on the same side as the ring nitrogen or on the opposite side. Computational studies on 2-methoxypyridine have shown that the syn conformer is generally more stable. researchgate.net The rotation of the vinyl group relative to the pyridine ring also contributes to the conformational complexity. The flexibility of the molecule is an important determinant of its ability to interact with other molecules, such as receptors or enzymes. Molecular dynamics simulations can be used to explore the conformational space of this compound over time, providing insights into its flexibility and the relative populations of different conformers at a given temperature.
Polymer Chain Dynamics and Interactions in Poly(vinylpyridine)s
The vinyl group of this compound allows it to act as a monomer for polymerization, forming poly(vinylpyridine) (PVP) derivatives. While specific studies on the polymer of this compound are not prevalent, extensive research on analogous poly(vinylpyridine)s, particularly poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), provides a strong basis for understanding its potential polymer dynamics. acs.org
The dynamics of PVP chains are influenced by factors such as the position of the nitrogen atom, interactions with other molecules, and the formation of composites. For instance, in copolymers like poly(styrene-co-2-vinyl pyridine), the introduction of acidic species like phosphotungstic acid can protonate the vinylpyridine monomers. This leads to the formation of ionic crosslinks, inducing phase segregation into domains rich in styrene (B11656) and vinylpyridine, respectively. frontiersin.org
The resulting morphology—whether spherical domains, a bicontinuous structure, or a continuous vinylpyridine-rich phase—dramatically affects the material's linear viscoelasticity (LVE). frontiersin.org The chain relaxation processes become controlled by the dynamics within these segregated domains and the dissociation of the ionic bonds. frontiersin.org Furthermore, the glass transition temperatures (Tg) of PVP isomers differ notably, with P2VP having a Tg of approximately 104 °C and P4VP a Tg of around 142 °C, which would influence the processing temperatures and melt-state behavior of block copolymers containing these segments. acs.org
Below is a table summarizing key parameters for poly(styrene-co-2-vinylpyridine) copolymer samples, illustrating the characteristics that influence their dynamics. frontiersin.org
Table 1: Molecular Characteristics of Poly(styrene-co-2-vinylpyridine) Copolymer Samples Data derived from research on analogous systems.
| Sample Name | Styrene Mole Fraction | 2-Vinylpyridine (B74390) Mole Fraction | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| P(S-co-2VP)-1 | 0.80 | 0.20 | 55,000 | 1.15 |
| P(S-co-2VP)-2 | 0.65 | 0.35 | 62,000 | 1.18 |
| P(S-co-2VP)-3 | 0.50 | 0.50 | 58,000 | 1.20 |
| P(S-co-2VP)-4 | 0.30 | 0.70 | 65,000 | 1.17 |
Elucidation of Reaction Mechanisms and Pathways
Computational Mechanistic Studies of Pyridine Synthesis Reactions
Computational chemistry is instrumental in elucidating the complex mechanisms of pyridine synthesis. While classical methods like the Bohlmann-Rahtz Pyridine Synthesis have been established for decades, their detailed mechanisms are often clarified through modern computational investigation. organic-chemistry.org This reaction involves the condensation of an enamine with an ethynylketone, followed by a heat-induced cyclodehydration. organic-chemistry.org Computational studies can model the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for the final heteroannelation, helping to explain the high temperatures required. organic-chemistry.org
More recent advancements in pyridine synthesis utilize catalysts or novel solvent systems, where computational studies are key to understanding their role. For example, in syntheses promoted by deep eutectic solvents (DES), computational methods have been used to study the promoting effect of the solvent system. researchgate.net Similarly, for Lewis acid-catalyzed variations of the Bohlmann-Rahtz synthesis, it is computationally assumed that coordination by the catalyst accelerates the crucial Michael addition, isomerization, and cyclodehydration steps. organic-chemistry.org These theoretical models provide a mechanistic foundation that guides the optimization of reaction conditions and the design of more efficient synthetic protocols. researchgate.netoberlin.edu
Understanding Transformation Pathways of the Vinyl, Methoxy, and Methyl Groups
The reactivity of this compound is determined by the interplay of its functional groups—vinyl, methoxy, and methyl—on the pyridine core. General principles of pyridine chemistry provide a framework for predicting these transformations. wikipedia.org
Vinyl Group: The primary reaction of the vinyl group is polymerization, as seen in the formation of poly(vinylpyridine)s. nih.gov It can also participate in various addition reactions typical of alkenes. For instance, diverse vinyl heteroarenes, including pyridines, are effective substrates in copper-catalyzed aminoetherification reactions. acs.org
Methoxy Group: The methoxy group is an electron-donating group that can influence the aromatic ring's reactivity. The ether linkage can be cleaved under certain conditions. Its presence also directs the regioselectivity of electrophilic substitution reactions. nih.gov
Methyl Group: The methyl group can be functionalized through various pathways. For example, studies on picolines (methylpyridines) have shown that reactions like silylation can occur preferentially at the methyl group rather than on the pyridine ring. acs.org It is also susceptible to oxidation and radical reactions. oberlin.edu
Pyridine Ring: The pyridine ring itself has distinct reactivity. The nitrogen atom possesses a basic lone pair, making it a target for protonation and Lewis acids. wikipedia.org The ring is generally electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. wikipedia.orgnih.gov The existing substituents on this compound will sterically and electronically influence where such attacks occur. For instance, transformations can be achieved via photochemical valence isomerization of the corresponding pyridine N-oxide to achieve selective C3-hydroxylation. acs.org
Structure-Property Relationship (SPR) Correlations
Prediction of Chemical Reactivity and Selectivity
Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) models are powerful computational tools for predicting the chemical behavior of substituted pyridines. By correlating structural features with reactivity, these models can forecast reaction outcomes and guide synthetic efforts.
For example, a structure-reactivity relationship (SRR) model has been successfully developed to predict the rate constants for the reaction of hydroxyl radicals with various methyl- and ethyl-substituted pyridines. oberlin.edu This model, supported by transition state theory calculations, helps to understand how the type and position of substituents affect reaction kinetics. oberlin.edu
Computational studies are also crucial for predicting regioselectivity. In the halogenation of pyridines, which is notoriously difficult to control, computational analysis of the reaction pathway (e.g., a stepwise SNAr mechanism) can reveal why certain isomers are favored. nih.gov Steric interactions and the stability of intermediates, as calculated computationally, can account for differences in reactivity between substituted positions. nih.gov Similarly, in reactions involving highly reactive pyridyne intermediates, the "aryne distortion model" uses computational analysis of bond angles and lengths in the strained intermediate to predict the site of nucleophilic attack, thereby controlling regioselectivity. nih.gov These predictive models are invaluable for designing selective syntheses of complex pyridine derivatives. nih.govnih.gov
Correlation with Spectroscopic Data and Electrochemical Behavior
Theoretical calculations are frequently used to interpret and predict the spectroscopic and electrochemical properties of molecules containing a pyridine moiety. A strong correlation often exists between computationally derived electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and experimentally measured data.
Density Functional Theory (DFT) is a common method for calculating the HOMO-LUMO gap, which can be directly related to the energy of electronic transitions observed in UV-Vis absorption spectra (Eabs). researchgate.net Similarly, the electrochemical behavior, such as the first oxidation and reduction potentials measured by cyclic voltammetry, can be correlated with the energies of these frontier orbitals. researchgate.netnih.gov
For poly(vinylpyridine)s, the degree of quaternization (alkylation of the pyridine nitrogen) has been shown to affect the polymer's optical properties. The optical band gap, calculated from UV-Vis and diffuse reflectance spectroscopy, can be directly correlated with the extent of modification to the pyridine ring. researchgate.net This principle allows for the tuning of a material's electronic properties through chemical modification, with computational models providing a predictive guide. The table below conceptually illustrates the type of correlations that are established.
Table 2: Conceptual Correlation of Theoretical and Experimental Properties for a Substituted Pyridine This table illustrates the principle of correlation; values are hypothetical.
| Property | Method | Value | Correlated Experimental Parameter |
|---|---|---|---|
| HOMO-LUMO Gap | DFT Calculation | 4.5 eV | UV-Vis Absorption Maximum (λmax) |
| First Oxidation Potential | Cyclic Voltammetry | +1.2 V | HOMO Energy Level |
| First Reduction Potential | Cyclic Voltammetry | -0.9 V | LUMO Energy Level |
| Emission Energy | Photoluminescence Spectroscopy | 2.8 eV | Singlet-Triplet Gap/Excited State Dynamics |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., methoxy at C2, methyl at C5, vinyl at C3). Coupling constants in <sup>1</sup>H NMR can resolve vinyl proton configurations .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in solvents like ethyl acetate/hexane mixtures .
How can researchers address discrepancies in reported biological activity data for pyridine derivatives like this compound?
Advanced Research Focus
Contradictions may arise from differences in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using purified batches (≥95% HPLC purity) .
- Target Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for enzymes or receptors .
- Meta-Analysis : Compare datasets across publications to identify outliers tied to specific methodologies.
What strategies mitigate side reactions during functionalization of the vinyl group in this compound?
Advanced Research Focus
The vinyl group’s reactivity can lead to polymerization or unintended cycloadditions. Mitigation approaches:
- Protection/Deprotection : Temporarily protect the vinyl group with silyl ethers or acetals before introducing other functionalities .
- Low-Temperature Reactions : Perform electrophilic additions (e.g., bromination) at −20°C to suppress side pathways.
- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for regioselective Heck or Suzuki couplings .
How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy or halogen groups) and assess changes in activity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets like kinase enzymes .
- In Vitro Assays : Test analogs in cell-based models (e.g., cytotoxicity in cancer lines) and correlate results with logP values to assess bioavailability .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
How can researchers validate the purity of this compound batches for reproducibility in experiments?
Q. Basic Research Focus
- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities .
- Elemental Analysis : Confirm carbon, hydrogen, and nitrogen content matches theoretical values (deviation ≤0.4%).
- Thermal Analysis : Use differential scanning calorimetry (DSC) to check for polymorphic forms or solvates .
What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?
Q. Advanced Research Focus
- Reactor Design : Transition from round-bottom flasks to jacketed reactors with precise temperature control to maintain reaction efficiency.
- Workup Optimization : Replace column chromatography with liquid-liquid extraction or crystallization for cost-effective purification .
- Safety Scaling : Conduct calorimetry studies to assess exothermic risks during large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
